molecular formula C15H17N3O3S B2822670 2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893940-39-1

2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2822670
CAS RN: 893940-39-1
M. Wt: 319.38
InChI Key: UTXDOKWKALTQCO-UHFFFAOYSA-N
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Description

Acetamides are a class of organic compounds that share a common functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). They are derived from acetic acid and have the general formula R-CO-NH2 . The compound you mentioned seems to be a complex acetamide with additional functional groups attached.


Synthesis Analysis

The synthesis of complex acetamides often involves the reaction of an acetic acid derivative with an amine or ammonia . The specific synthesis pathway for your compound would depend on the exact structure and the functional groups present .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . The exact structure of your compound would need to be determined experimentally.


Chemical Reactions Analysis

The chemical reactions involving acetamides can be quite diverse, depending on the other functional groups present in the molecule. Common reactions include hydrolysis, reduction, and reactions with Grignard reagents .

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has investigated the computational and pharmacological potential of related heterocyclic compounds, including their interactions with various targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX). These studies aim to assess the compounds' toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. For example, certain derivatives have shown binding and moderate inhibitory effects across these assays, with notable affinity and potential in analgesic and anti-inflammatory applications (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. Their structures and the effect of hydrogen bonding on self-assembly processes were explored. Additionally, these complexes demonstrated significant in vitro antioxidant activity, showcasing their potential in medicinal chemistry and materials science (Chkirate et al., 2019).

Anticancer and Antiviral Activities

Synthesis and evaluation of new 2-pyrazoline-substituted 4-thiazolidinones have been carried out, with some compounds showing selective inhibition of leukemia cell lines and high activity against specific virus strains. This highlights the potential of these derivatives in developing new therapeutic agents for cancer and viral infections (Havrylyuk et al., 2013).

Chemoselective Acetylation in Drug Synthesis

Chemoselective monoacetylation of amino groups, as demonstrated in related compounds, has been studied for the synthesis of intermediates in antimalarial drugs. This work emphasizes the role of enzymatic catalysis in achieving selective reactions, pivotal for medicinal chemistry and drug development (Magadum & Yadav, 2018).

Corrosion Inhibition

The application of pyrazoline derivatives in corrosion inhibition, particularly for protecting steel in acidic environments, has been explored. These compounds exhibit excellent inhibition efficiency, demonstrating their potential in industrial applications where corrosion resistance is critical (Lgaz et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some acetamides are known to be toxic, and others can be irritants . Without specific information on your compound, it’s difficult to predict its safety and hazards.

properties

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-7-14(19)16-15-12-8-22-9-13(12)17-18(15)10-3-5-11(21-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXDOKWKALTQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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